N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative characterized by a benzofuran core substituted with a 3-methyl group at position 3 and a 3,4-dimethoxybenzoyl moiety at position 2.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-19-14-18(26-25(28)16-7-5-4-6-8-16)10-12-20(19)31-24(15)23(27)17-9-11-21(29-2)22(13-17)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMJIFJLTRMAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural characteristics, including the presence of methoxy and benzamide functionalities, contribute to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 445.5 g/mol. The compound features a complex arrangement that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antinociceptive Activity
Studies have demonstrated that compounds similar to this compound possess significant antinociceptive properties. For instance, a related compound was found to be significantly more potent than traditional analgesics like aspirin and acetaminophen in various nociception models, suggesting a strong potential for pain management applications .
2. Antioxidant Properties
Preliminary investigations have shown that benzofuran derivatives can exhibit antioxidant activity, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases. The presence of methoxy groups in the structure is believed to enhance this activity by stabilizing free radicals.
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of benzofuran derivatives:
Case Study 1: Antinociceptive Efficacy
In a study assessing the antinociceptive effects of a related benzofuran derivative, it was administered via multiple routes (intraperitoneal, subcutaneous) and demonstrated dose-dependent pain relief in various models such as the hot plate and tail-flick tests. The compound was noted to be significantly more effective than standard analgesics at certain doses .
Case Study 2: In Vitro Antioxidant Activity
Another study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated that these compounds could effectively scavenge free radicals, supporting their potential use in formulations aimed at reducing oxidative damage.
Comparison with Similar Compounds
Substituent Variations
- (E)-N-(2-(3,4-Dimethoxystyryl)phenyl)benzamide (6n[15]) : This compound features a styryl linker (C=C) between two aromatic rings, with 3,4-dimethoxy groups on the phenyl ring. Its benzamide group is directly attached to a phenyl ring, unlike the benzofuran core in the target compound. The NH proton in 6n[15] resonates at δ 8.03 ppm (¹H NMR), and the carbonyl carbon appears at δ 166.0 ppm (¹³C NMR), similar to typical benzamide derivatives .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Here, the benzamide is connected via a flexible ethyl linker to a 3,4-dimethoxyphenyl group. Rip-B has a lower melting point (90°C) compared to styryl-linked analogues (169–171°C for 6n[15]), highlighting the influence of structural rigidity on physical properties .
Core Heterocycle Differences
- Benzofuran vs. Benzene: The target compound’s benzofuran core introduces fused-ring rigidity and electron-rich properties, contrasting with non-fused systems like Rip-B or styryl-linked 6n[15]. This rigidity may enhance stability or influence π-π stacking in supramolecular interactions.
Physicochemical Properties
*Calculated values based on molecular formula; experimental data unavailable in provided evidence.
Functional Group Influence
- 3,4-Dimethoxy Groups : Enhance solubility in polar solvents and may participate in hydrogen bonding or π-stacking. In 6n[15], these groups contribute to a higher melting point compared to Rip-B .
- Benzamide vs. Hydrazide : Unlike hydrazide derivatives (e.g., compounds in ), the target compound’s benzamide group lacks nucleophilic NH sites, reducing reactivity in condensation reactions but improving metabolic stability .
Preparation Methods
Benzofuran Core Synthesis
The benzofuran moiety is typically constructed via acid-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. For 3-methyl-1-benzofuran-5-amine intermediates, a modified Perkin reaction using acetic anhydride and sodium acetate facilitates ring closure at 120–140°C for 6–8 hours. Substituent positioning is controlled by pre-functionalizing the phenolic precursor with methyl groups prior to cyclization.
Representative Reaction:
Introduction of the 3,4-Dimethoxybenzoyl Group
Friedel-Crafts acylation introduces the dimethoxybenzoyl group at the benzofuran’s 2-position. Using 3,4-dimethoxybenzoyl chloride and AlCl₃ in dichloromethane at 0–5°C achieves regioselective acylation. Optimal yields (72–78%) are obtained with 1.2 equivalents of acyl chloride and prolonged stirring (12–16 hours).
Key Conditions Table:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acyl Chloride Equiv. | 1.2 | Maximizes acylation |
| Temperature | 0–5°C | Minimizes side reactions |
| Catalyst | Anhydrous AlCl₃ (1.5 equiv) | Enhances electrophilicity |
Benzamide Formation and Functionalization
Coupling of Benzoyl Chloride to the Amine
The 5-amino group on the benzofuran intermediate reacts with benzoyl chloride under Schotten-Baumann conditions. A biphasic system (NaOH(aq)/dichloromethane) at 0°C ensures efficient amide bond formation while hydrolyzing excess chloride. Post-reaction, the organic layer is washed with 5% HCl to remove unreacted amine.
Yield Optimization:
Bromination (If Applicable)
While the target compound lacks bromine, analogous syntheses employ N-bromosuccinimide (NBS) in DMF at 80°C for electrophilic aromatic substitution. For brominated derivatives, this step precedes benzamide formation to avoid side reactions at the amide nitrogen.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (20:80 to 50:50). The target compound typically elutes at 35–40% ethyl acetate, with TLC monitoring (Rf = 0.4–0.5).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Aromatic protons (δ 6.8–8.2), methoxy singlets (δ 3.85–3.92), and amide NH (δ 8.1, broad).
-
IR: Strong absorbance at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
Challenges and Mitigation Strategies
Competing Acylations
The benzofuran’s electron-rich C2 position may undergo over-acylation. Using bulky Lewis acids like FeCl₃ instead of AlCl₃ reduces diacylation by 40%.
Amine Oxidation
The 5-amino group is prone to oxidation during storage. Storing intermediates under nitrogen at −20°C with 1% hydroquinone inhibitor preserves functionality.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates benzofuran cyclization, reducing reaction time from 8 hours to 45 minutes while maintaining 70% yield.
Solid-Phase Synthesis
Immobilizing the benzofuran core on Wang resin enables iterative acylations and amide couplings, facilitating high-throughput library generation for pharmacological screening.
Industrial-Scale Considerations
| Parameter | Lab-Scale Protocol | Scale-Up Adaptation |
|---|---|---|
| Cyclization | Batch reactor, 1 L | Continuous flow reactor |
| Acylation Cooling | Ice bath | Jacketed reactor with cryogenic cooling |
| Solvent Recovery | Rotary evaporation | Distillation columns |
Transitioning to flow chemistry improves heat dissipation during exothermic steps (e.g., Friedel-Crafts), enhancing safety and yield consistency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential acylation and cyclization steps. For example:
Step 1 : Condensation of 3,4-dimethoxybenzoic acid with a methyl-substituted benzofuran precursor under coupling agents like EDCI/HOBt.
Step 2 : Introduction of the benzamide group via nucleophilic acyl substitution using benzoyl chloride in anhydrous DCM.
- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural validation requires -NMR (confirming methoxy protons at δ 3.8–4.0 ppm) and LC-MS (to verify molecular ion peak at m/z ~457) .
Q. How can the compound’s structure be confirmed with high confidence?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
- X-ray crystallography : Resolve anisotropic displacement parameters using SHELXL ; refine hydrogen positions with WinGX/ORTEP .
- Spectroscopy : -NMR to identify carbonyl carbons (C=O at ~165–170 ppm) and benzofuran backbone carbons. FT-IR for amide C=O stretch (~1680 cm) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- In vitro assays : Use MTT or CellTiter-Glo® to quantify cytotoxicity in HeLa or MCF-7 cells. Pair with flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
- Mechanistic studies : Employ tubulin polymerization assays (e.g., fluorescence-based) if microtubule disruption is hypothesized .
- Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) using AutoDock Vina; validate with mutagenesis studies on key residues (e.g., Glu198) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with halogen (Cl, F) or nitro groups at the benzoyl position; compare IC values in cytotoxicity assays.
- Key parameters : LogP (lipophilicity) via HPLC-derived retention times; polar surface area (PSA) calculations to predict blood-brain barrier permeability .
- Example SAR Table :
| Substituent (R) | IC (μM) | LogP |
|---|---|---|
| 3,4-OCH | 0.45 | 3.69 |
| 4-Cl | 1.20 | 4.12 |
| 3-NO | >10 | 2.98 |
- Conclusion : Methoxy groups enhance potency, likely due to hydrogen bonding with target residues .
Q. How should researchers address contradictions in solubility and bioactivity data across studies?
- Methodological Answer :
- Solvent optimization : Test DMSO, cyclodextrin complexes, or PEG-based formulations to improve aqueous solubility. Use dynamic light scattering (DLS) to monitor aggregation.
- Data normalization : Report bioactivity as % inhibition relative to vehicle controls. Validate with orthogonal assays (e.g., Western blot for caspase-3 activation alongside viability assays) .
Technical Challenges & Solutions
Q. What computational tools are recommended for predicting metabolic stability?
- Methodological Answer :
- Software : Use Schrödinger’s QikProp for ADME predictions (e.g., CYP450 inhibition).
- In silico metabolism : Simulate Phase I oxidation (via CYP3A4) and Phase II glucuronidation using StarDrop’s Meteor module.
- Validation : Compare with in vitro microsomal assays (rat/human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. How can crystallographic disorder in the benzofuran ring be resolved during structure refinement?
- Methodological Answer :
- Refinement strategy : Apply PART commands in SHELXL to model disordered regions. Use ISOR restraints for anisotropic displacement parameters.
- Validation : Check R (<5%) and Fo/Fc maps in Olex2. Cross-validate with Hirshfeld surface analysis .
Ethical & Safety Considerations
Q. What protocols ensure safe handling of intermediates with reactive functional groups (e.g., nitro or acyl chloride)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
